molecular formula C8H5BrS2 B13220449 4-Bromo-2,2'-bithiophene

4-Bromo-2,2'-bithiophene

Cat. No.: B13220449
M. Wt: 245.2 g/mol
InChI Key: YJMDYEHYPHIZEF-UHFFFAOYSA-N
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Description

4-Bromo-2,2’-bithiophene is an organic compound with the molecular formula C8H5BrS2. It is a derivative of bithiophene, where a bromine atom is substituted at the 4-position of the bithiophene ring. This compound is of significant interest in the field of organic electronics due to its unique electronic properties and its role as a building block in the synthesis of more complex organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,2’-bithiophene can be synthesized through various methods. One common approach involves the bromination of 2,2’-bithiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of 4-Bromo-2,2’-bithiophene may involve more scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of 4-Bromo-2,2’-bithiophene in organic electronics involves its ability to participate in π-conjugation, which allows for efficient charge transport. The bromine atom at the 4-position can also participate in various chemical reactions, enabling the functionalization of the bithiophene core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,2’-bithiophene is unique due to the specific positioning of the bromine atom, which can influence its electronic properties and reactivity. This makes it particularly useful in the synthesis of certain organic electronic materials where precise control over molecular structure is required .

Properties

IUPAC Name

4-bromo-2-thiophen-2-ylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS2/c9-6-4-8(11-5-6)7-2-1-3-10-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMDYEHYPHIZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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